N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide
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Overview
Description
N-[3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]-1-isoindolyl]-2-thiophenecarboxamide is a member of isoindoles.
Scientific Research Applications
Synthesis and Biological Activity
- A series of compounds including N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide have been synthesized, showing promising anti-inflammatory and analgesic activities. These compounds were created by acylating amino-cyano(ethoxycarbonyl)thiophenes with dicarboxylic acid dichloroanhydrides, indicating their potential in pharmaceutical applications (Avakyan et al., 2005).
Antibacterial and Antibiotic Potential
- Compounds synthesized from 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a structurally similar compound, have shown effectiveness as antibiotics against Gram-positive and Gram-negative bacteria. This highlights the role of such compounds in the development of new antibiotic and antibacterial drugs (Ahmed, 2007).
Heterocyclic Synthesis
- The compound has been used in the synthesis of heterocyclic compounds, particularly in the study of transformations of amino and carbonyl/nitrile groups in thiophenes. Such research contributes to the development of new synthetic methodologies in organic chemistry (Pokhodylo et al., 2010).
Antimicrobial Evaluation and Docking Studies
- Synthesized thiophene-2-carboxamides have been evaluated for their antimicrobial properties and subjected to molecular docking studies. This research is crucial in the exploration of new compounds with potential medicinal applications, particularly in combating microbial infections (Talupur et al., 2021).
properties
Product Name |
N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide |
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Molecular Formula |
C25H20N4O3S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H20N4O3S/c1-32-17-10-8-16(9-11-17)12-13-27-24(30)20(15-26)22-18-5-2-3-6-19(18)23(28-22)29-25(31)21-7-4-14-33-21/h2-11,14H,12-13H2,1H3,(H,27,30)(H,28,29,31)/b22-20- |
InChI Key |
VCCGQFJXGMRRHV-XDOYNYLZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)/C#N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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